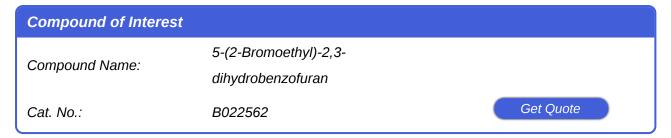


An In-Depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran**, a key chemical intermediate in the synthesis of pharmaceutically active compounds. It details the established synthetic pathway, including granular experimental protocols, and presents its known physicochemical and spectroscopic properties in a structured format. Furthermore, this guide elucidates the compound's significant role in drug development, specifically as a precursor to the muscarinic M3 receptor antagonist, Darifenacin, and visualizes the relevant biological signaling pathway.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it a valuable core for drug design. Derivatives of this scaffold have been explored for their anti-inflammatory, anticancer, antimicrobial, and neuroleptic properties.[3][4][5][6]

5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS No. 127264-14-6) is a functionalized derivative of particular importance in medicinal chemistry.[7] It serves as a crucial intermediate in the multi-step synthesis of Darifenacin, a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[8] The bromoethyl group provides a reactive handle for introducing the side chain necessary for the final drug's biological activity.



This guide outlines the synthesis, characterization, and biological context of this important building block.

Physicochemical and Spectroscopic Data

The quantitative properties of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** are summarized below. Data has been aggregated from chemical supplier databases and peer-reviewed literature.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C10H11BrO	[7]
Molecular Weight	227.10 g/mol	[7]
CAS Number	127264-14-6	[7]
Appearance	Off-white powder	[7]
Melting Point	65-67 °C	[7]
Boiling Point	287.7 °C at 760 mmHg	[7]
Density	1.459 g/cm ³	[7]
Refractive Index	1.592	[7]
Flash Point	113.8 °C	[7]

| Solubility | Chloroform, Methanol |[7] |

Table 2: Spectroscopic Data (Predicted/Typical)



Technique	Data
¹H-NMR (CDCl₃)	δ ~3.20 (t, 2H, Ar-CH ₂ -), ~3.55 (t, 2H, -CH ₂ -Br), ~4.55 (t, 2H, O-CH ₂ -), ~6.70-7.10 (m, 3H, Ar-H)
¹³ C-NMR (CDCl ₃)	δ ~30.0 (Ar-CH ₂ -), ~33.0 (-CH ₂ -Br), ~71.0 (O-CH ₂ -), ~109.0, 125.0, 127.0, 128.0, 135.0, 159.0 (Ar-C)
IR (KBr, cm ⁻¹)	~2920 (C-H stretch), ~1610, 1480 (C=C aromatic), ~1250 (C-O ether), ~650 (C-Br)

| Mass Spec (EI) | m/z 226/228 (M+, Br isotopes), 147 (M+ - Br), 118 |

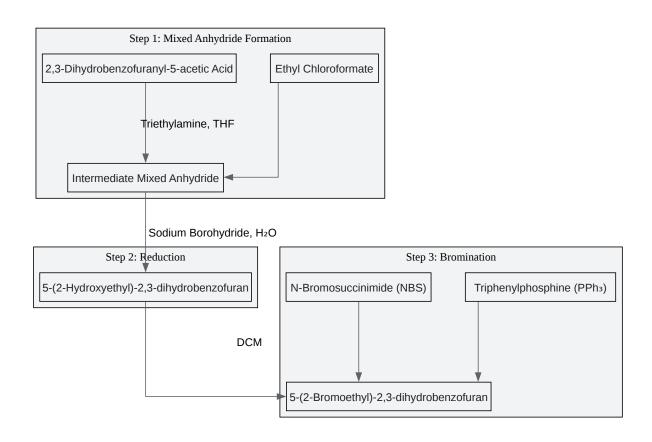
Synthesis and Experimental Protocols

The most direct synthesis of **5-(2-Bromoethyl)-2,3-dihydrobenzofuran** is a three-step process starting from 2,3-dihydrobenzofuranyl-5-acetic acid. The overall reported yield for this pathway is approximately 83%.[8]

Synthetic Pathway Workflow

The synthesis involves the formation of a mixed anhydride, followed by reduction to an alcohol, and subsequent bromination to yield the final product.[8]





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Caption: Synthetic workflow for 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.

Detailed Experimental Protocols

The following protocols are adapted from the procedure described by Tang, et al.[8]

Step 1 & 2: Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran



- Reaction Setup: To a solution of 2,3-dihydrobenzofuranyl-5-acetic acid (1 equiv.) in anhydrous Tetrahydrofuran (THF), add triethylamine (1.1 equiv.). Cool the mixture to 0 °C in an ice bath.
- Mixed Anhydride Formation: Slowly add ethyl chloroformate (1.1 equiv.) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 30 minutes.
- Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 equiv.) in water.

 Add this aqueous solution dropwise to the reaction mixture containing the mixed anhydride.
- Workup: After the addition is complete, allow the reaction to stir at room temperature until
 completion (monitored by TLC). Acidify the mixture with 2M HCl to a pH of approximately 23.
- Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol product, 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

- Reaction Setup: Dissolve the crude 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran (1 equiv.) from the previous step in Dichloromethane (DCM).
- Bromination: Add N-Bromosuccinimide (NBS, 1.2 equiv.) and Triphenylphosphine (PPh₃, 1.2 equiv.) to the solution.
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
- Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
 Purify the residue using column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the final product, 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, as an off-white solid.[7][8]

Table 3: Summary of Synthesis Reaction Yields



Step	Product	Reported Yield
1 & 2	5-(2-Hydroxyethyl)-2,3- dihydrobenzofuran	High (used directly)

| 3 | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | ~83% (overall) |

Biological Context and Application Role as a Darifenacin Intermediate

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is not an end-product but a critical building block for more complex molecules.[8] Its primary documented use is in the synthesis of Darifenacin, a selective antagonist of the M3 muscarinic acetylcholine receptor. The bromoethyl moiety allows for nucleophilic substitution by an amine, forming the key carbon-nitrogen bond required to complete the Darifenacin structure.

Target Signaling Pathway: Muscarinic M3 Receptor

Darifenacin exerts its therapeutic effect by blocking the action of acetylcholine at M3 receptors in the smooth muscle of the bladder. This antagonism prevents the downstream signaling cascade that leads to involuntary bladder contractions. The pathway is a classic example of G-protein coupled receptor (GPCR) signaling.



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Caption: Simplified signaling pathway of the Muscarinic M3 Receptor.

Conclusion

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a well-characterized synthetic intermediate with defined physicochemical properties. The established, high-yield synthetic route makes it an accessible precursor for complex pharmaceutical agents. Its pivotal role in the synthesis of Darifenacin highlights the utility of the dihydrobenzofuran scaffold and underscores the importance of such building blocks in modern drug discovery and development. The methodologies and data presented in this guide serve as a valuable technical resource for researchers in organic synthesis and medicinal chemistry.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-(2-Bromoethyl)-2,3-dihydrobenzofuran]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022562#discovery-of-5-2-bromoethyl-2-3-dihydrobenzofuran]



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